molecular formula C18H17ClFN3O3S B2511080 N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-78-7

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2511080
CAS No.: 852141-78-7
M. Wt: 409.86
InChI Key: PFEGLOPMIMHSEB-UHFFFAOYSA-N
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Description

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemically synthesized small molecule featuring a dihydropyrazole core, a scaffold of significant interest in medicinal chemistry . The compound's structure integrates multiple pharmacologically relevant motifs, including a 2-chloro-6-fluorophenyl group and a methanesulfonamide moiety, which are common in the design of bioactive molecules targeting enzymes and receptors . The dihydropyrazole (or pyrazoline) ring system is a privileged structure in drug discovery, with derivatives reported to exhibit a broad spectrum of biological properties. Researchers have explored similar frameworks for their potential as enzyme inhibitors, including kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors . The presence of the methanesulfonamide group is particularly notable, as this functional group is a key feature in several established therapeutic agents and is often associated with enhanced target binding and metabolic stability . This compound is supplied as a high-purity material to support early-stage research and development efforts, such as high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is intended for use in laboratory research to investigate its potential biochemical and cellular activities. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-11(24)23-17(18-14(19)7-4-8-15(18)20)10-16(21-23)12-5-3-6-13(9-12)22-27(2,25)26/h3-9,17,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEGLOPMIMHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorophenol with various reagents to form the pyrazole structure, followed by sulfonamide formation. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed .

Anti-inflammatory Effects :
The compound has shown promising anti-inflammatory activity. In a model of acute liver injury, it demonstrated protective effects at doses as low as 40 mg/kg, indicating its potential for treating inflammatory conditions .

Enzyme Inhibition :
Inhibitory activity against enzymes such as acetylcholinesterase and urease has been reported. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

  • Acute Liver Injury Model :
    • Objective : To evaluate the protective effects of the compound in a mouse model of acetaminophen-induced liver injury.
    • Findings : The compound significantly reduced liver damage markers and improved survival rates compared to control groups .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Results : The compound demonstrated notable activity against Salmonella typhi, with an IC50 value indicating effective concentration levels for inhibition .

Research Findings

A comprehensive review of literature reveals several important aspects of the biological activity of this compound:

Activity Type Effectiveness IC50/EC50 Values
AntimicrobialModerate to strong against bacteriaVaries by strain
Anti-inflammatorySignificant protective effects40 mg/kg in acute liver model
Enzyme InhibitionStrong inhibition of acetylcholinesterase and ureaseSpecific values not disclosed

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Substituent Properties
Target Compound 2-chloro-6-fluorophenyl C19H17ClFN3O3S* ~421.6* Electron-withdrawing, halogen bonding
N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 2,5-dimethoxyphenyl C20H23N3O5S 417.5 Electron-donating, polar
N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 2-ethoxyphenyl C20H23N3O4S 401.5 Moderate electron-donating, lipophilic

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

Electronic Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces strong electron-withdrawing effects due to Cl (χ = 3.16) and F (χ = 4.0), which may enhance metabolic stability and influence binding affinity through halogen bonds .

This could optimize interactions with flat binding pockets (e.g., enzyme active sites). 2,5-Dimethoxyphenyl () introduces bulk at the para position, which may reduce steric clashes compared to the target compound’s ortho halogens .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~421.6 vs. 401.5–417.5) reflects the addition of halogens, which increase lipophilicity (ClogP ≈ 3.5–4.0*). This property may enhance membrane permeability but reduce aqueous solubility compared to the methoxy/ethoxy analogs .

Preparation Methods

Preparation of 1-(2-Chloro-6-Fluorophenyl)-3-(3-Nitrophenyl)Propane-1,3-Dione

The diketone is synthesized via Claisen condensation between ethyl 2-chloro-6-fluorophenylacetate and ethyl 3-nitrobenzoylacetate. This reaction is catalyzed by sodium ethoxide in anhydrous ethanol under reflux for 12–16 hours. The nitro group on the phenyl ring serves as a protected precursor for the amine required in later steps.

Cyclocondensation with Hydrazine Hydrate

The diketone (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in refluxing ethanol for 8–10 hours to yield 5-(2-chloro-6-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and ring closure.

Key Reaction Parameters

Parameter Condition Yield (%)
Solvent Ethanol 85–90
Temperature Reflux (78°C)
Time 8–10 hours

Acetylation of the Pyrazole Nitrogen

The free amine on the pyrazole ring is acetylated to prevent unwanted side reactions during subsequent steps.

Reaction with Acetyl Chloride

The pyrazole intermediate (1.0 equiv) is dissolved in dry dichloromethane (DCM) and treated with acetyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction is stirred at room temperature for 4–6 hours, yielding 1-acetyl-5-(2-chloro-6-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Optimization Insights

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by effectively neutralizing HCl byproducts.
  • Solvent : DCM ensures high solubility of both the pyrazole and acetyl chloride.

Reduction of the Nitro Group to Amine

The nitro group on the phenyl ring is reduced to an amine, which is subsequently converted to the methanesulfonamide.

Catalytic Hydrogenation

The nitro-substituted intermediate (1.0 equiv) is dissolved in methanol and subjected to hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C, 5 wt%). The reaction is stirred at room temperature for 6–8 hours, yielding 3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline.

Critical Parameters

Parameter Condition Yield (%)
Catalyst Loading 5 wt% Pd/C 92–95
Solvent Methanol
Time 6–8 hours

Sulfonylation with Methanesulfonyl Chloride

The aniline intermediate is sulfonylated to introduce the methanesulfonamide group.

Reaction Conditions

The aniline (1.0 equiv) is dissolved in DCM and cooled to 0–5°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, followed by slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction is warmed to room temperature and stirred for 12–16 hours, yielding the final product.

Optimized Sulfonylation Protocol

Parameter Condition Yield (%)
Base DIPEA 78–82
Solvent DCM
Temperature 0°C → RT
Time 12–16 hours

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.42–7.30 (m, 4H, Ar-H), 5.12 (t, 1H, pyrazole-H), 3.21 (s, 3H, SO₂CH₃), 2.89–2.75 (m, 2H, CH₂), 2.45 (s, 3H, COCH₃).
  • LC–MS : m/z 410.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇ClFN₃O₃S.

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